Tert-butyl (4-formyl-2-thienyl)acetate
Description
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
tert-butyl 2-(4-formylthiophen-2-yl)acetate |
InChI |
InChI=1S/C11H14O3S/c1-11(2,3)14-10(13)5-9-4-8(6-12)7-15-9/h4,6-7H,5H2,1-3H3 |
InChI Key |
UEAVOCHRJTVCNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CS1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry and Crystallography
tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate (C₁₅H₁₉NO₅)
- Crystal System: Monoclinic, space group P2₁/c, with lattice parameters a = 11.379 Å, b = 11.393 Å, c = 12.283 Å, and β = 94.88° .
- Conformation : The nitro group at the para position induces torsional angles between the β-keto ester and phenyl ring (61.8°–75.3°), leading to a bent molecular geometry .
- Hydrogen Bonding : Weak C–H···O interactions form 2D sheet structures, distinct from the chain-like arrangements in CH₃- or Cl-substituted analogs .
Comparison : The thienyl group in the target compound likely reduces planarity compared to the phenyl ring, altering torsional angles and hydrogen-bonding networks. Sulfur’s larger atomic size may also influence crystal packing.
tert-Butyl 2-(4-formyl-2-methoxyphenoxy)acetate (C₁₄H₁₈O₅)
- Molecular Weight : 266.29 g/mol, logP = 2.228, indicating moderate lipophilicity .
- Structure: Features a formyl group on a methoxyphenoxy ring, enabling reactivity in aldehyde-mediated couplings.
Comparison: Replacing the methoxyphenoxy group with a thienyl system (C₄H₃S) reduces oxygen content and increases electron-deficient character due to sulfur’s electronegativity. This may enhance electrophilicity at the formyl group.
Heterocyclic Analogs
Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate (C₉H₁₃NO₃S)
- Structure : Contains a thiazole ring fused to the acetate backbone, with a molecular formula distinct from the target compound .
- Reactivity : The thiazole’s nitrogen and sulfur atoms enable coordination chemistry, unlike the purely aromatic thienyl group.
Comparison : The thienyl group’s aromaticity in the target compound may confer greater stability compared to the partially saturated thiazole ring.
tert-Butyl 2-(3-(4-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetate
Physicochemical Properties
*Estimated based on structural analogs. †Predicted higher logP due to thiophene’s hydrophobicity. ‡Lower logP due to nitro group’s polarity.
Preparation Methods
Representative Protocol
-
Reactants : 4-Bromo-1H-pyrrole-2-carbaldehyde and 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid.
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) [(Ph₃P)₄Pd(0)] (5 mol%).
-
Solvent System : 1,2-Dimethoxyethane (DME)/H₂O (5:1 v/v).
-
Base : Na₂CO₃ (2.5 equiv).
-
Conditions : 100°C, 16 hours under argon.
Key Variables and Optimization
| Variable | Effect on Yield | Optimal Condition |
|---|---|---|
| Solvent Polarity | ↑ Polar → ↑ Yield | DME/H₂O (5:1) |
| Temperature | <100°C → Incomplete | 100°C |
| Boronic Acid Equiv | 1.2 equiv → Max Yield | 1.2 equiv |
Mechanistic Insight : The reaction proceeds via oxidative addition of the bromothiophene to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the C–C bond.
Direct introduction of the formyl group onto the thiophene ring avoids multi-step sequences:
Vilsmeier-Haack Formylation
Alternative Oxidation Strategies
-
Substrate : Tert-butyl (4-hydroxymethyl-2-thienyl)acetate.
-
Oxidants : Pyridinium chlorochromate (PCC)/NaOAc in CH₂Cl₂ (70% yield) or MnO₂ in CH₂Cl₂ (80% yield).
-
Reaction Time : 1–16 hours.
Critical Note : MnO₂ offers milder conditions but requires anhydrous solvents to prevent aldehyde hydration.
Protecting Group Strategies
The tert-butyl ester group is introduced early to enhance solubility and prevent side reactions:
Carbamate Protection
Deprotection Challenges
-
Stability : The tert-butyl group is stable under basic/neutral conditions but cleaved by TFA/CH₂Cl₂ (1:1 v/v) in 2 hours.
-
Side Reactions : Over-oxidation of the thiophene ring occurs with strong acids (e.g., H₂SO₄).
Purification and Characterization
Chromatographic Methods
| Method | Eluent System | Purity Achieved |
|---|---|---|
| Flash Chromatography | Hexane/EtOAc (8:1 → 4:1) | >95% |
| Prep-TLC | CH₂Cl₂/MeOH (20:1) | 98% |
Crystallization
Analytical Data :
-
¹H NMR (CDCl₃): δ 9.82 (s, 1H, CHO), 7.52 (d, J=3.4 Hz, 1H, thienyl), 3.45 (s, 2H, CH₂COO), 1.42 (s, 9H, tert-butyl).
-
HRMS : [M+Na]⁺ calcd. for C₁₁H₁₄O₃SNa: 257.0554; found: 257.0556.
Comparative Analysis of Methods
| Method | Yield Range | Cost (Relative) | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 23–78% | High | Limited |
| Direct Formylation | 60–80% | Moderate | Industrial |
| Oxidation of Alcohol | 70–80% | Low | Bench-scale |
Recommendation : For small-scale synthesis, direct formylation offers balance between yield and cost. Large-scale production favors MnO₂ oxidation due to reagent availability .
Q & A
Basic: What are the established synthetic routes for Tert-butyl (4-formyl-2-thienyl)acetate, and how are they optimized for yield and purity?
Methodological Answer:
The synthesis typically involves:
- Step 1 : Condensation of tert-butyl acetate with a thienyl precursor (e.g., 4-formyl-2-thienol) under acidic catalysis (e.g., H₂SO₄ or TsOH).
- Step 2 : Purification via column chromatography or recrystallization to isolate the ester.
- Optimization : Yield improvements are achieved by controlling reaction temperature (40–60°C) and using anhydrous solvents (e.g., THF or DCM). Purity is confirmed via ¹H/¹³C NMR and HPLC-MS to detect byproducts like unreacted aldehyde or hydrolyzed acetic acid derivatives .
Basic: How does the tert-butyl group influence the compound’s stability and reactivity in synthetic applications?
Methodological Answer:
The tert-butyl group:
- Enhances stability : Acts as a steric shield, protecting the ester bond from hydrolysis under basic conditions.
- Modulates solubility : Increases lipophilicity, favoring organic-phase reactions.
- Reactivity : Limits nucleophilic attacks on the ester carbonyl, directing reactivity toward the formyl or thienyl moieties. Comparative studies with methyl/ethyl analogs show tert-butyl derivatives exhibit 20–30% higher thermal stability .
Basic: What are the critical safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- Hazards : Flammable (flash point ~40°C), skin/eye irritant, and potential respiratory sensitizer.
- Handling : Use PPE (gloves, goggles), work in a fume hood, and ground equipment to prevent static discharge.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides). Spills should be neutralized with inert absorbents (e.g., vermiculite) .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Methodological Answer:
Contradictions may arise from:
- Dynamic effects : Rotameric equilibria of the tert-butyl group can cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to confirm.
- Impurities : Trace aldehydes or hydrolyzed byproducts may overlap signals. Employ 2D NMR (COSY, HSQC) to assign peaks unambiguously.
- Crystallinity : X-ray diffraction (as in similar tert-butyl esters) provides definitive structural validation .
Advanced: What strategies optimize the formyl-thienyl moiety for selective derivatization in medicinal chemistry?
Methodological Answer:
- Protection-deprotection : Temporarily mask the formyl group with semicarbazide or acetals to functionalize the thienyl ring.
- Catalytic cross-coupling : Use Pd-mediated reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 5-position of the thienyl ring.
- Click chemistry : Alkyne-functionalized analogs enable Huisgen cycloaddition for bioconjugation. Yield optimization requires inert atmospheres and ligand screening (e.g., XPhos) .
Advanced: How does the compound’s electronic structure influence its reactivity in photochemical studies?
Methodological Answer:
- Computational modeling : DFT calculations (B3LYP/6-311+G**) show the formyl group’s electron-withdrawing effect polarizes the thienyl ring, enhancing photooxidation susceptibility.
- Experimental validation : UV-Vis spectra (λₘₐₓ ~320 nm) correlate with π→π* transitions. Quenching experiments with singlet oxygen scavengers (e.g., NaN₃) confirm Type II photoreactivity .
Advanced: What analytical workflows validate the compound’s stability under biological assay conditions?
Methodological Answer:
- Stability profiling : Incubate in PBS (pH 7.4) or cell culture media at 37°C. Monitor degradation via LC-MS over 24–72 hours.
- Metabolite identification : Use high-resolution MS/MS to detect hydrolysis products (e.g., tert-butanol, 4-formyl-2-thienylacetic acid).
- Comparative studies : Analogous esters (e.g., methyl or benzyl) show tert-butyl derivatives degrade 50% slower in serum .
Advanced: How can computational tools predict the compound’s interaction with enzymatic targets (e.g., kinases)?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. The formyl group’s electrophilicity may form Schiff bases with lysine residues.
- MD simulations : GROMACS trajectories (100 ns) assess binding stability. Key interactions include thienyl π-stacking and hydrogen bonding with the acetate carbonyl.
- Validation : Compare with crystallographic data of similar tert-butyl ester-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
